Lysolpc
CAS No.: 3476-42-4
Cat. No.: VC1755910
Molecular Formula: C20H42NO7P
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3476-42-4 |
|---|---|
| Molecular Formula | C20H42NO7P |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | (3-dodecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3 |
| Standard InChI Key | BWKILASWCLJPBO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Lysolpc (lysophosphatidylcholine) is a phospholipid characterized by a single fatty acid chain attached to a glycerol backbone with a phosphocholine head group. The specific variant documented in PubChem (CID 3045268) has a molecular weight of 439.5 g/mol . This particular form is also known by several synonyms including LPC 12:0, LPC-lyso, Lauroyl lysolecithin, and 3-Dppc .
Chemical Identifiers
The IUPAC name for Lysolpc is (3-dodecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate . Additional chemical identifiers include:
-
InChI: InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3
-
SMILES: CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCN+(C)C)O
Structural Variants
Lysolpc exists in multiple molecular species differentiated by their fatty acid chain length and degree of saturation. Notable variants identified in research include:
The specific variant C18:1(delta 9)-LPC has been identified as a biologically active molecule in Trypanosoma cruzi, the causative agent of Chagas disease .
Biochemical Significance
Biosynthesis and Metabolism
Lysophosphatidylcholine is produced through various metabolic pathways, including the action of phospholipase A2 on phosphatidylcholine, which removes one fatty acid chain. Additionally, lysophospholipase D (lysoPLD) plays a role in generating bioactive lysophospholipids from precursor molecules . In biological systems, the balance between LPA-producing and LPA-degrading enzymatic activities appears to control serum levels of related lysophospholipids .
Receptor Interactions
Research has demonstrated that certain Lysolpc species, particularly C18:1-LPC, can interact with specific receptors. The C18:1-LPC found in T. cruzi has been shown to interact with platelet-activating factor receptor (PAFR) in a manner similar to platelet-activating factor (PAF) . This interaction is noteworthy because other LPC species (C16:0-, C18:0-, and C18:2-LPC) failed to induce similar platelet aggregation despite their structural similarities .
Biological Activities
Platelet Aggregation
One of the most documented biological activities of specific Lysolpc species is their ability to induce platelet aggregation. The C18:1-LPC variant found in T. cruzi demonstrates this property, which can be inhibited by PAFR antagonists such as WEB 2086 . This suggests a molecular mimicry mechanism whereby parasitic Lysolpc species may hijack host signaling pathways.
Role in Disease Processes
Lysolpc and related lysophospholipids have been implicated in various disease processes. Research has shown that in systemic sclerosis (SSc), a disease characterized by autoimmunity, inflammation, vasculopathy, and fibrosis, there are altered levels of certain lysophospholipids in patient serum .
Notably, the ratio of LPA (lysophosphatidic acid) to LPC in serum samples from SSc subjects was significantly elevated compared to controls, particularly for polyunsaturated phospholipid species . This suggests that Lysolpc and related compounds may serve as biomarkers or potentially contribute to the pathogenesis of inflammatory and autoimmune conditions.
Research Applications
Membrane Biophysics
Lysolpc variants have been utilized in membrane biophysics research to study peptide-lipid interactions. The incorporation of lyso-MPC (a form of lysophosphatidylcholine) into lipid bilayers has been shown to affect the behavior of antimicrobial peptides such as MSI-103 . In experiments with DMPC/lyso-MPC mixtures, increasing the concentration of lyso-MPC facilitated the insertion of peptides into transmembrane pores .
Analytical Detection Methods
The analysis of Lysolpc in biological samples typically employs advanced mass spectrometric techniques. Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been used to characterize various LPC species in research settings . This methodology allows for the precise identification and quantification of specific lysophospholipid species in complex biological matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume